Boc-Dap(Boc)-OH.DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

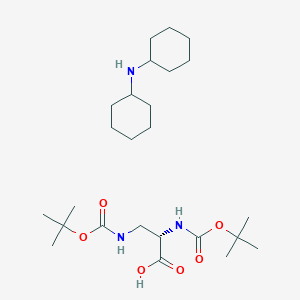

Boc-Dap(Boc)-OH.DCHA, also known as this compound, is a useful research compound. Its molecular formula is C25H47N3O6 and its molecular weight is 485.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Boc-Dap(Boc)-OH.DCHA, also known as (2S)-2,3-bis(tert-butoxycarbonylamino)propanoic acid with N-cyclohexylcyclohexanamine, is a compound characterized by its unique structural features and potential applications in peptide synthesis. It serves as a building block for incorporating diaminopropionic acid (Dap) into peptides, which can enhance the stability and resistance to enzymatic degradation of these peptides. The molecular formula of this compound is C25H47N3O6, with a molecular weight of approximately 485.66 g/mol and an observed specific rotation of [α]20/D +5.5±1° in a methanol-water mixture (1:1) .

The biological activity of this compound is primarily derived from its role as a peptide building block. Peptides incorporating Dap have been shown to exhibit enhanced properties such as improved stability and altered pH responsiveness, making them suitable for various therapeutic applications, including drug delivery systems . Dap-rich peptides can facilitate endosomal escape and nucleic acid delivery due to their unique charge characteristics during pH changes.

Case Studies and Research Findings

- Peptide Synthesis and Characterization : Research has demonstrated that the incorporation of this compound into peptide sequences can lead to peptides with tailored properties. For instance, studies have highlighted the successful synthesis of Dap-rich peptides that respond effectively at higher pH levels compared to histidine-containing analogs, enhancing their potential for drug delivery applications .

- Cellular Uptake and Efficacy : A study involving A549 adenocarcinomic human alveolar basal epithelial cells and MCF-7 human breast cancer cells showed that Dap-rich peptides significantly improved plasmid DNA and siRNA transfer efficiency. This suggests that modifications using this compound can enhance cellular uptake mechanisms .

- Toxicity Assessments : Investigations into the toxicity of Dap in its primary amine form revealed that modifications using this compound could mitigate toxicity by disrupting intermolecular hydrogen bonding networks through alkylation of Dap side chain amino groups . This finding is crucial for developing safer therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-Dap-OH | C13H24N2O4 | Lacks DCHA moiety; simpler structure |

| Mal-Dap(Boc)-OH·DCHA | C25H47N3O6 | Contains maleic acid derivative |

| Fmoc-Dap-OH | C17H20N2O4 | Uses Fmoc protecting group instead |

| Boc-Dap(Boc)-OH·DCHA | C25H47N3O6 | Unique combination of protective groups enhancing solubility |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Boc-Dap(Boc)-OH.DCHA is primarily utilized in the synthesis of peptides, particularly those incorporating diaminopropionic acid (Dap). Dap is a non-natural amino acid known for enhancing the stability and resistance to enzymatic degradation of peptides. This compound allows researchers to create novel peptides with tailored properties, which are crucial for therapeutic applications.

Key Features

- Increased Stability : Peptides synthesized with this compound exhibit improved stability compared to traditional amino acids.

- Enzymatic Resistance : The incorporation of Dap contributes to resistance against enzymatic degradation, making these peptides suitable for drug development.

Drug Development

Therapeutic Applications

The unique properties of this compound make it valuable in the development of peptide-based drugs. Researchers have leveraged its characteristics to create novel drug candidates, particularly in oncology and immunology.

Case Study: Enhanced Drug Delivery

A study demonstrated that Dap-rich peptides significantly improved the delivery efficiency of plasmid DNA and siRNA in cancer cell lines (A549 and MCF-7). This suggests that modifications using this compound can enhance cellular uptake mechanisms, making it a promising candidate for targeted therapies.

Bioconjugation

Linker Applications

this compound serves as a linker in antibody-drug conjugates (ADCs), facilitating the attachment of cytotoxic drugs to antibodies. This targeted approach enhances the efficacy of chemotherapeutic agents while minimizing off-target effects.

Mechanism

- Thioether Linkages : The compound can form stable thioether linkages with thiol-containing compounds, crucial for successful drug delivery systems.

- Stability in Aqueous Conditions : The conjugation reaction between thiol and maleimide becomes stable in open ring structures, enhancing the functionality of therapeutic products.

Material Science

Advanced Materials Development

The chemical structure of this compound allows for applications in developing advanced materials such as hydrogels. These materials are essential in drug delivery systems and tissue engineering.

Properties

- Hydrogel Formation : The compound can be utilized to create hydrogels that provide controlled release of therapeutic agents.

- Biocompatibility : Research indicates that peptides containing Dap are biocompatible, making them suitable for biomedical applications.

Eigenschaften

IUPAC Name |

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWKLGZKZRIVIE-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584987 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201472-68-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.